molecular formula C24H22N2OS B2534052 4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291861-88-5

4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2534052
CAS No.: 1291861-88-5
M. Wt: 386.51
InChI Key: UJZCHIRIOMPHMP-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a pyrrole moiety and two 4-methylphenyl groups

Scientific Research Applications

4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrole Moiety: The pyrrole group is introduced via a substitution reaction, often using a pyrrole derivative and a suitable catalyst.

    Attachment of 4-Methylphenyl Groups: The 4-methylphenyl groups are attached through Friedel-Crafts alkylation reactions, using 4-methylbenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
  • 4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and thiophene rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-17-5-9-19(10-6-17)15-25-24(27)23-22(26-13-3-4-14-26)21(16-28-23)20-11-7-18(2)8-12-20/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCHIRIOMPHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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